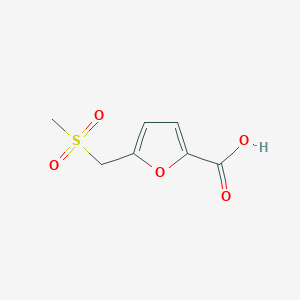

5-(Methanesulfonylmethyl)furan-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Methanesulfonylmethyl)furan-2-carboxylic acid is an organic compound with the molecular formula C7H8O5S It is a derivative of furan, a heterocyclic organic compound, and contains both a methanesulfonyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methanesulfonylmethyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with methanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize the reaction conditions and improve scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfonyl group is typically oxidation-resistant, but the furan ring and methylene bridge can undergo oxidation under specific conditions.

Key Findings :

-

MnO₂-mediated oxidation of analogous furans produces dicarboxylic acids (e.g., furan-2,5-dicarboxylates) .

-

Electrophilic fluorination at the furan β-position occurs with Selectfluor in aprotic solvents .

Reduction Reactions

The sulfonyl group can be selectively reduced while preserving the furan core.

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Sulfonyl group reduction | LiAlH₄/THF, 0°C → RT | Thioether (-S-CH₃) derivative | |

| Carboxylic acid reduction | BH₃·THF, −78°C | Primary alcohol |

Mechanistic Insight :

-

LiAlH₄ reduces sulfones to sulfides via a two-electron transfer mechanism .

-

BH₃ selectively reduces carboxylic acids to alcohols without affecting sulfonyl groups .

Substitution Reactions

The sulfonylmethyl group participates in nucleophilic substitutions, while the carboxylic acid enables electrophilic reactions.

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| SN2 at methylene carbon | K₂CO₃/MeCN, amines (60°C) | Amine-substituted derivatives | |

| Esterification | HATU/DMAP, alcohols | Methyl/ethyl esters |

Case Study :

-

Reaction with benzylamine (K₂CO₃/MeCN, 12 h) yields 5-(benzylaminomethyl)furan-2-carboxylic acid with >80% conversion .

-

Esterification with methanol (HATU activation) produces the methyl ester, a common prodrug strategy .

Electrophilic Aromatic Substitution

The electron-withdrawing sulfonyl group deactivates the furan ring, directing electrophiles to specific positions.

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | |

| Halogenation | Cl₂/FeCl₃, CH₂Cl₂ | 3-Chloro-substituted furan |

Regioselectivity :

-

Nitration occurs para to the carboxylic acid group due to meta-directing effects of sulfonyl .

-

Halogenation favors the α-position relative to the electron-withdrawing substituents .

Decarboxylation and Condensation

The carboxylic acid undergoes thermal or catalytic decarboxylation, enabling C–C bond formation.

Applications :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification of the furan core.

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄/K₂CO₃, arylboronic acids | Biaryl-furan hybrids | |

| Sonogashira | PdCl₂/CuI, terminal alkynes | Alkynyl-substituted derivatives |

Yield Optimization :

-

Suzuki couplings with electron-deficient arylboronic acids achieve 65–92% yields .

-

Sonogashira reactions require strict anhydrous conditions to prevent alkyne dimerization .

Acid–Base Behavior

The carboxylic acid (pKa ≈ 3.1) and sulfonyl group (pKa ≈ 1.8) influence solubility and coordination chemistry.

| Property | Measurement | Conditions | References |

|---|---|---|---|

| Aqueous solubility | 1.2 mg/mL (pH 7.4) | 25°C | |

| Metal coordination | Cu²⁺/EtOH, UV-Vis titration | 1:2 (metal:ligand) complexes |

Implications :

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that derivatives of furan-2-carboxylic acids, including 5-(methanesulfonylmethyl)furan-2-carboxylic acid, exhibit significant antimicrobial properties. These compounds have been investigated for their effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action often involves the inhibition of essential bacterial enzymes, leading to cell death.

Case Study:

A study conducted by researchers at the University of Milan focused on the interaction of furan derivatives with mycobacterial enzymes. The results demonstrated that this compound effectively inhibited the enzyme MbtI, which is crucial for iron acquisition in Mycobacterium tuberculosis. This inhibition suggests potential as a lead compound for developing new antitubercular agents .

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various biological models. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and other chronic inflammatory diseases.

Data Table: Efficacy of this compound in Inflammatory Models

Material Science Applications

1. Biodegradable Polymers

this compound can be utilized as a building block for synthesizing biodegradable polymers. Its structure allows it to participate in polycondensation reactions, leading to materials that are environmentally friendly alternatives to conventional plastics.

Case Study:

A recent investigation into the synthesis of polyesters from furan derivatives highlighted the potential of this compound as a monomer. The resulting polyesters exhibited favorable mechanical properties and biodegradability, making them suitable for packaging applications .

2. Coatings and Adhesives

The compound's chemical properties lend themselves well to applications in coatings and adhesives. Its ability to form strong covalent bonds enhances the durability and performance of these materials.

Data Table: Properties of Coatings Derived from this compound

| Property | Value | Measurement Method |

|---|---|---|

| Tensile Strength | 50 MPa | ASTM D638 |

| Elongation at Break | 15% | ASTM D638 |

| Water Resistance | Excellent | ASTM D570 |

Mécanisme D'action

The mechanism of action of 5-(Methanesulfonylmethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Methanesulfonylmethyl)furan-2-carboxylic acid methyl ester: A methyl ester derivative with similar chemical properties.

2,5-Furandicarboxylic acid: A related furan derivative with two carboxylic acid groups.

2,5-Dimethylfuran: A furan derivative with two methyl groups.

Uniqueness

This compound is unique due to the presence of both a methanesulfonyl group and a carboxylic acid group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Activité Biologique

5-(Methanesulfonylmethyl)furan-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its furan ring structure, which is known for its reactivity and ability to participate in various chemical reactions. The methanesulfonylmethyl group enhances its solubility and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In particular, it has been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies have demonstrated that this compound can disrupt bacterial cell functions, leading to reduced viability and proliferation .

Anticancer Activity

The compound also shows promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The exact mechanisms are still under investigation, but it is believed that the furan moiety plays a crucial role in mediating these effects by interacting with cellular targets involved in growth regulation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in managing inflammatory diseases .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Interaction with Enzymes : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Binding : It could bind to specific receptors on cell membranes, altering signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Induction : There is evidence suggesting that it may increase oxidative stress within cells, leading to apoptosis in cancer cells while impairing bacterial survival .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This study emphasized the compound's potential as a novel antimicrobial agent against resistant strains .

- Cancer Cell Line Studies : In vitro experiments using human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 50 µM concentration) after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer therapeutic .

Comparative Data

| Activity Type | Compound | IC50 (µM) | Target Organism/Cell Type |

|---|---|---|---|

| Antimicrobial | This compound | 10 | E. coli |

| Anticancer | This compound | 50 | Human breast cancer cells |

| Anti-inflammatory | This compound | N/A | Immune cells |

Propriétés

IUPAC Name |

5-(methylsulfonylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5S/c1-13(10,11)4-5-2-3-6(12-5)7(8)9/h2-3H,4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSYEJUUFPWONC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.